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Dibutyl itaconate

Polymerization Kinetics Itaconate Esters Activation Energy

Dibutyl itaconate (DBI, CAS 2155-60-4) is a bio-based, 1,1-disubstituted itaconate ester derived from renewable feedstocks. Characterized as a clear, colorless liquid with a density of 0.985 g/mL at 25 °C and a boiling point of 284 °C , DBI functions primarily as a copolymerizable monomer for enhancing the sustainability and performance of acrylic resins and elastomers.

Molecular Formula C13H22O4
Molecular Weight 242.31 g/mol
CAS No. 2155-60-4
Cat. No. B1584537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl itaconate
CAS2155-60-4
Molecular FormulaC13H22O4
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(=C)C(=O)OCCCC
InChIInChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3
InChIKeyOGVXYCDTRMDYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Itaconate (DBI) for Procurement: Bio-Based Monomer Specifications and Polymerization Profile


Dibutyl itaconate (DBI, CAS 2155-60-4) is a bio-based, 1,1-disubstituted itaconate ester derived from renewable feedstocks [1]. Characterized as a clear, colorless liquid with a density of 0.985 g/mL at 25 °C and a boiling point of 284 °C , DBI functions primarily as a copolymerizable monomer for enhancing the sustainability and performance of acrylic resins and elastomers [2]. Unlike many conventional petroleum-derived monomers, DBI exhibits limited homopolymerizability but serves as an effective internal plasticizer and cross-linking agent in copolymers [3]. Its polymer chemistry is governed by low propagation rates, a pronounced tendency for depropagation at elevated temperatures, and distinct reactivity ratios with common comonomers, all of which critically define its industrial applicability [4].

Why Dibutyl Itaconate Cannot Be Swapped for Other Itaconates or Acrylates in Your Formulation


Direct substitution of dibutyl itaconate (DBI) with other dialkyl itaconates or petroleum-based acrylates is precluded by significant divergences in polymerization kinetics, thermodynamic stability, and resulting polymer architecture. Compared to dimethyl itaconate (DMI), DBI exhibits a 23% lower activation energy for propagation (21.3 vs. 27.8 kJ/mol) [1], which directly impacts polymerization rate and temperature sensitivity. In copolymerizations, DBI's reactivity ratios with methyl methacrylate (r_MMA=3.53, r_DBI=0.38) indicate a severe compositional drift that limits incorporation, a phenomenon far less pronounced with butyl acrylate (r_BA=0.68, r_DBI=0.68) [2]. Furthermore, the propensity for depropagation—thermodynamic depolymerization—intensifies with temperature, limiting DBI homopolymer production above 80 °C , a critical constraint not universally shared by conventional acrylates. These quantifiable disparities in activation energy, comonomer compatibility, and high-temperature ceiling behavior render DBI a non-fungible specialty monomer requiring precise formulation engineering, not a drop-in replacement for other itaconates or commodity monomers.

Quantitative Differentiation: Evidence-Based Guide for Selecting Dibutyl Itaconate


DBI Requires 23% Lower Activation Energy for Propagation than Dimethyl Itaconate

In a pulsed laser polymerization study, the activation energy (E_p) for the forward propagation reaction of dibutyl itaconate (DBI) was measured to be 21.3 kJ/mol, which is significantly lower than the 27.8 kJ/mol required for dimethyl itaconate (DMI) [1]. This difference indicates that DBI propagates more readily at lower temperatures compared to its methyl ester counterpart. The study also notes that DBI polymerization displays significantly different activation parameters as well as thermodynamic properties in comparison with the corresponding DCHI and DMI polymerizations [1].

Polymerization Kinetics Itaconate Esters Activation Energy

DBI/Butyl Acrylate Copolymers Exhibit Ideal Azeotropic Behavior (r_1 ~ r_2 ~ 0.68)

The reactivity ratios for the solution copolymerization of dibutyl itaconate (DBI) with butyl acrylate (BA) were determined to be r_BA = 0.68 and r_DBI = 0.68 [1]. This near-ideal azeotropic behavior signifies that the copolymer composition closely mirrors the monomer feed composition throughout the reaction, minimizing compositional drift. In stark contrast, the DBI/methyl methacrylate (MMA) system displays highly disparate ratios of r_MMA = 3.53 and r_DBI = 0.38 [1], leading to severe drift and limiting DBI incorporation to below 35 mol% in starved-feed semi-batch reactions at 110 °C [2].

Copolymerization Reactivity Ratios Butyl Acrylate Compositional Drift

Increasing DBI Content from 30 to 50 wt% Boosts PSA Peel Strength by 54%

In a study on poly-(dibutyl itaconate-co-butyl acrylate-co-acrylic acid-co-glycidyl methacrylate) (PDBAG) copolymers for pressure-sensitive adhesives (PSAs), increasing the fully biobased dibutyl itaconate (DBI) content from 30 wt% to 50 wt% resulted in a substantial increase in 180° peel strength from 10.7 N/25 mm to 16.5 N/25 mm [1]. This enhancement is attributed to increased energy dissipation within the PSA network, as evidenced by a concurrent rise in high-frequency shear loss modulus (G'') from 55.5 to 87.3 kPa [1]. The resulting PSAs reportedly surpass commercial acrylic PSAs in both peel strength and shear holding power [1].

Pressure-Sensitive Adhesives Peel Strength Mechanical Properties Bio-based PSA

DBI Incorporation Achieves 30 wt% Loading in Waterborne Acrylates with >90% Conversion in 4 Hours

A 2024 study demonstrated the successful incorporation of 30 wt% biobased dibutyl itaconate (DBI) into a waterborne (meth)acrylate latex via a seeded semibatch emulsion polymerization process [1]. The process achieved high DBI incorporation (>90%) in short reaction times of just 4 hours [1]. This is significant given that earlier studies at 110 °C using starved-feed semi-batch copolymerization had shown DBI incorporation with methyl methacrylate was limited to 35 mol% (~50 wt%) or lower due to depropagation, and with styrene/butyl acrylate at similar levels, but under different conditions [2].

Emulsion Polymerization Waterborne Coatings Process Feasibility Bio-based Monomer Incorporation

DBI Enables Tunable Thermal Properties in Coatings via Side-Chain Engineering vs. Diethyl Itaconate

The thermal properties of polymers derived from itaconic acid esters can be systematically tuned by varying the ester side chain. A study comparing diethyl itaconate (DEI) and dibutyl itaconate (DBI) demonstrated that the choice of monomer directly impacts the polymer's glass transition temperature (Tg) and subsequent film properties [1]. While specific Tg values for pure DBI polymer are not provided, the study explicitly states that the thermal properties are tuned by the side chain of the monomers (diethyl itaconate vs. dibutyl itaconate) [1]. The resulting poly(itaconic acid ester) coatings exhibit self-healing capabilities, with almost complete scratch recovery observed after healing at 100 °C [1].

Thermal Properties Self-Healing Coatings Poly(itaconic acid esters) Side-Chain Tuning

Optimal Use Cases for Dibutyl Itaconate in Advanced Materials and Sustainable Formulations


Engineering High-Performance, Bio-Based Pressure-Sensitive Adhesives

DBI is a strategic comonomer for developing next-generation pressure-sensitive adhesives (PSAs). Quantitative evidence demonstrates that increasing DBI content from 30 to 50 wt% in a PDBAG copolymer formulation directly enhances 180° peel strength by 54% (from 10.7 to 16.5 N/25 mm) and boosts high-frequency shear loss modulus, leading to PSAs that outperform commercial acrylic benchmarks [1]. This makes DBI critical for formulators aiming to meet both sustainability targets and demanding adhesion performance requirements.

Formulating Stable Waterborne Acrylic Coatings with High Renewable Content

Despite DBI's inherent challenges with depropagation, a validated seeded semibatch emulsion polymerization process enables the incorporation of 30 wt% DBI into waterborne (meth)acrylate latexes with >90% conversion efficiency in just 4 hours [2]. This specific protocol resolves the historical 'commercialization dilemma' for itaconate monomers, allowing coating manufacturers to produce high-performance, bio-based waterborne polymers without altering existing industrial infrastructure [2].

Designing Self-Healing, Bio-Based Thin Film Coatings

DBI serves as a building block for poly(itaconic acid ester) coatings with intrinsic self-healing capabilities. The selection of DBI over diethyl itaconate (DEI) allows for tuning the thermal and mechanical properties of the final coating due to its longer butyl side chain [3]. These coatings demonstrate nearly complete scratch recovery upon heating to 100 °C, making DBI a key ingredient for advanced, durable, and sustainable packaging or protective film applications [3].

Developing Elastomers and Resins via Controlled Copolymerization with Butyl Acrylate

The near-ideal azeotropic copolymerization behavior of DBI with butyl acrylate (r_BA = 0.68, r_DBI = 0.68) is a critical advantage for producing homogeneous copolymers with predictable composition [4]. This minimizes compositional drift, ensuring uniform polymer microstructure and consistent material properties. This specific comonomer pair is thus preferred over DBI/MMA systems, which suffer from severe drift (r_MMA = 3.53, r_DBI = 0.38) and are limited to DBI incorporation below 35 mol% in many processes [4][5].

Technical Documentation Hub

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